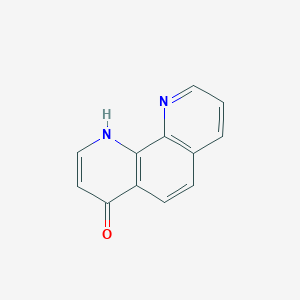

1,10-Phenanthrolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-1,10-phenanthrolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-10-5-7-14-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYBEGHUZQSYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C(=O)C=CN3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395726 | |

| Record name | 1,10-Phenanthrolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23443-31-4 | |

| Record name | 1,10-Phenanthrolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,10-Phenanthrolin-4-ol: Synthesis, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,10-Phenanthroline and its derivatives are cornerstone ligands in coordination chemistry, prized for their rigid, planar structure and potent N,N'-bidentate chelation capabilities.[1][2] This guide focuses on a particularly significant derivative, 1,10-Phenanthrolin-4-ol (also known as 4-hydroxy-1,10-phenanthroline). The introduction of a hydroxyl group at the 4-position imparts unique electronic properties, influences solubility, and provides a reactive site for further functionalization. These characteristics make it a highly versatile building block for creating advanced metal complexes for applications ranging from catalysis and chemical sensing to the development of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, detailed physicochemical properties, coordination behavior, and key applications, supported by established experimental insights.

Molecular Structure and Synthesis

Structural Analysis and Tautomerism

This compound possesses a tricyclic heteroaromatic core. The key structural features include:

-

A Rigid, Planar Phenanthroline Backbone: This confers exceptional stability to its metal complexes.[1][2]

-

N,N'-Bidentate Chelating Site: The two nitrogen atoms at positions 1 and 10 form a stable five-membered ring upon coordination with a metal ion, a phenomenon known as the chelate effect.[2]

-

C4-Hydroxyl Group: The -OH group is a critical functional feature. It is weakly acidic and can be deprotonated to form a phenolate, which alters the electron-donating properties of the ligand.

A crucial aspect of 4-hydroxypyridine derivatives, including this compound, is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy (enol) form and a keto (phenanthrolone) form.[3][4][5][6] The position of this equilibrium is sensitive to factors like solvent polarity and pH.[6] Spectroscopic evidence often confirms the coexistence of both tautomers in solution, which can influence its reactivity and coordination chemistry.[4][6]

Synthetic Pathways

The parent 1,10-phenanthroline is typically synthesized via a Skraup reaction, involving the reaction of glycerol with o-phenylenediamine.[7] Derivatives like this compound are often prepared through multi-step sequences. A common conceptual approach involves building the phenanthroline ring system from appropriately substituted precursors. While specific, high-yield syntheses for this compound are proprietary or found in specialized literature, the general strategy follows established methods for creating substituted phenanthrolines.[8]

The diagram below illustrates a generalized synthetic logic for creating substituted phenanthrolines, which can be adapted for this compound.

Caption: Generalized workflow for the synthesis of substituted phenanthrolines.

Physicochemical Properties

The properties of this compound are summarized below. These values are crucial for designing experiments, predicting behavior in different media, and interpreting analytical data.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₈N₂O | [9][10] |

| Molecular Weight | 196.21 g/mol | [9] |

| CAS Number | 23443-31-4 | [9][11] |

| Appearance | Solid, typically a powder | General Knowledge |

| Melting Point | 214-215 °C | [9] |

| Boiling Point | 389 °C at 760 mmHg (Predicted) | [9] |

| pKa | 8.61 ± 0.10 (Predicted) | [9] |

| LogP | 1.8 (Predicted) | [9] |

| UV-Vis Absorption (λmax) | ~230-270 nm range (typical for phen) | [12][13][14] |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum will show characteristic signals in the aromatic region (typically 7.0-9.5 ppm). The exact chemical shifts are sensitive to the solvent and the keto-enol equilibrium.

-

¹³C NMR: The carbon spectrum provides information on the carbon skeleton, with distinct signals for the aromatic carbons and the carbon bearing the hydroxyl/keto group.

-

UV-Vis Spectroscopy: Like the parent 1,10-phenanthroline, it exhibits strong π-π* transitions in the UV region. The position and intensity of these bands can be modulated by solvent, pH, and coordination to a metal ion.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for studying the keto-enol tautomerism, with characteristic bands for O-H stretching (enol form) and C=O stretching (keto form).

Coordination Chemistry and Applications

The primary value of this compound lies in its function as a ligand in coordination chemistry.[2] Its ability to form stable complexes with a vast array of transition metals is the foundation of its utility.[16]

Role as a Chelating Ligand

This compound acts as a strong bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The hydroxyl group modifies the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complex. Introducing substituents onto the phenanthroline scaffold is a well-established strategy to fine-tune the properties of metal complexes, such as their redox potentials and photophysical behavior.[2][17][18]

Caption: Chelation of a metal ion by the bidentate phenanthroline ligand.

Key Application Areas

-

Photocatalysis: Ruthenium(II) and Iridium(III) complexes containing phenanthroline ligands are renowned for their use as photocatalysts and photosensitizers.[2][17][19] The ability to absorb light and participate in electron transfer processes makes them valuable in driving organic reactions and in solar energy conversion schemes.[17] The hydroxyl group on this compound can be used to tune the electronic properties of the complex or as an anchoring point to immobilize the catalyst on a solid support.

-

Chemical Sensing: The photophysical properties (color and fluorescence) of phenanthroline derivatives and their metal complexes often change upon binding to specific ions or molecules.[15] This makes them excellent candidates for developing chemosensors.[15] For example, a complex might exhibit a change in its emission spectrum upon binding to a target analyte, allowing for sensitive and selective detection.[20]

-

Bioinorganic Chemistry and Drug Development: Phenanthroline complexes can interact with biological macromolecules like DNA, often through intercalation.[16] This property has been explored for the development of anticancer agents.[21][22] The hydroxyl group offers a site for conjugation to other bioactive molecules or for improving the pharmacokinetic properties of a potential drug candidate. Furthermore, phenanthroline itself is known to inhibit metallopeptidases by chelating the active site metal ion.[16][23]

Exemplary Experimental Protocol: Synthesis of a Ru(II) Complex

This protocol describes a general method for synthesizing a mixed-ligand ruthenium(II) complex, for example, ₂, which is a common scaffold in photocatalysis research. This procedure is adapted from standard literature methods for preparing similar ruthenium polypyridyl complexes.[20][24]

Objective: To synthesize and purify a heteroleptic Ru(II) complex using this compound as a key ligand.

Materials:

-

cis-Ru(bpy)₂Cl₂·2H₂O (bpy = 2,2'-bipyridine)

-

This compound

-

Ethanol/Water mixture (e.g., 3:1 v/v)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus

-

Filtration apparatus

-

Column for chromatography (Alumina or Silica gel)

Methodology:

-

Reaction Setup:

-

In a round-bottom flask, combine cis-Ru(bpy)₂Cl₂·2H₂O (1 equivalent) and this compound (1.1 equivalents).

-

Causality Insight: Using a slight excess of the incoming phenanthroline ligand helps to drive the reaction to completion.

-

Add a suitable solvent, such as an ethanol/water mixture, to dissolve the reactants.

-

De-gas the solution by bubbling with argon or nitrogen for 15-20 minutes to prevent oxidation of the Ru(II) center at high temperatures.

-

-

Reaction:

-

Heat the mixture to reflux with constant stirring under an inert atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting materials and the formation of a new, deeply colored spot.

-

Expertise Note: The color of the solution should change, often to a deep red or orange, characteristic of Ru(II) polypyridyl complexes.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any insoluble impurities.

-

To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as its hexafluorophosphate salt.

-

Trustworthiness Principle: The PF₆⁻ counter-ion is large and non-coordinating, which facilitates the crystallization and isolation of the cationic complex from the aqueous solution.

-

Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether to aid in drying.

-

-

Final Purification (Self-Validation):

-

The crude product should be further purified by column chromatography. An alumina column is often effective, eluting with a solvent system such as acetonitrile/toluene.

-

Collect the desired colored band and remove the solvent under reduced pressure.

-

Validation Step: The purity of the final product must be confirmed by analytical techniques such as ¹H NMR spectroscopy and Mass Spectrometry to verify the structure and confirm the absence of impurities.

-

Safety and Handling

-

General Handling: this compound, like other phenanthroline derivatives, should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: Phenanthrolines can be toxic and act as inhibitors of metalloenzymes.[1] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion and Future Outlook

This compound is a highly valuable and versatile ligand in the field of coordination chemistry. Its unique combination of a rigid, chelating phenanthroline core with a functional hydroxyl group provides chemists with a powerful tool for designing sophisticated metal complexes. The ability to fine-tune electronic, photophysical, and biological properties through this functional handle ensures its continued relevance. Future research will likely focus on integrating this ligand into more complex molecular architectures, such as metal-organic frameworks (MOFs) and advanced supramolecular assemblies, further expanding its applications in catalysis, materials science, and medicine.[22]

References

- Title: Ruthenium(ii)

- Title: Ruthenium(II) Complexes with (3-Polyamino)phenanthrolines: Synthesis and Application in Sensing of Cu(II)

- Title: this compound Source: LookChem URL

- Title: Synthesis and Characterization of Ruthenium(II)

- Title: Ruthenium (II)

- Title: 1,10-Phenanthroline Source: Wikipedia URL

- Title: RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO Source: N/A URL

- Title: Transition metal complexes of 1,10-phenanthroline Source: Wikipedia URL

- Title: this compound | C12H8N2O | CID 3735617 Source: PubChem - NIH URL

- Title: this compound | 23443-31-4 Source: ChemicalBook URL

- Title: 1,10-Phenanthroline | C12H8N2 | CID 1318 Source: PubChem URL

- Title: Synthesis of organic salts from 1,10-phenanthroline for biological applications Source: Taylor & Francis Online URL

- Title: 1,10-phenanthroline: Chemical properties, applications, and future prospects Source: N/A URL

- Title: 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design Source: UCHEM URL

- Title: One-step synthesis method of symmetrical 1,10- phenanthroline derivative Source: Google Patents URL

- Title: Absorption [1,10-phenanthroline] Source: AAT Bioquest URL

- Title: Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions Source: RSC Advances URL

- Title: Exploring Photochemistry Applications of 4,7-Dibromo-1,10-Phenanthroline Source: N/A URL

- Title: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions Source: PubMed URL

- Title: (A) UV–Vis spectra of pure 1,10-phenanthroline and the mixture of...

- Title: o-Phenanthroline Source: NIST WebBook URL

- Title: Keto-enol tautomerization Source: Computational Organic Chemistry URL

- Source: Organic Chemistry Frontiers (RSC Publishing)

- Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL

- Title: Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties Source: PMC - NIH URL

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. myuchem.com [myuchem.com]

- 3. comporgchem.com [comporgchem.com]

- 4. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 8. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound | C12H8N2O | CID 3735617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 23443-31-4 [chemicalbook.com]

- 12. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. o-Phenanthroline [webbook.nist.gov]

- 15. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 17. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. mdpi.com [mdpi.com]

- 21. Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents [brieflands.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,10-Phenanthrolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 1,10-Phenanthrolin-4-ol

1,10-Phenanthroline and its derivatives are fundamental building blocks in medicinal chemistry, catalysis, and materials science, prized for their rigid, planar structure and potent metal-chelating properties. The introduction of a hydroxyl group at the 4-position, yielding this compound, significantly alters the electronic properties and introduces a key functional handle for further molecular elaboration. This modification enhances the potential for hydrogen bonding, alters solubility, and provides a reactive site for the synthesis of more complex derivatives, making it a highly valuable intermediate in drug discovery and the development of novel functional materials.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering a critical analysis of each route from the perspective of a senior application scientist. The focus is on the underlying chemical logic, practical experimental considerations, and the strategic selection of synthetic approaches based on available starting materials and desired scale.

I. Pathway 1: Hydrolysis of Halogenated 1,10-Phenanthrolines

A prevalent and logical approach to the synthesis of this compound involves the nucleophilic substitution of a halogen atom at the 4-position. This pathway is attractive due to the relative accessibility of halogenated phenanthroline precursors.

A. Synthesis of the Precursor: 4,7-Dichloro-1,10-phenanthroline

The common starting point for this route is the readily prepared 4,7-dichloro-1,10-phenanthroline. Its synthesis is typically achieved through a multi-step process commencing with the condensation of Meldrum's acid and an orthoester, followed by reaction with an o-phenylenediamine derivative, thermal cyclization, decarboxylation, and subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃)[1].

B. Selective Partial Hydrolysis

A key challenge in utilizing 4,7-dichloro-1,10-phenanthroline is achieving selective monosubstitution. A reported method details the selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline to yield 7-chloro-4-hydroxy-1,10-phenanthroline[2]. This selectivity is a nuanced outcome of reaction kinetics and the electronic nature of the phenanthroline ring system. The electron-withdrawing nature of the heterocyclic nitrogen atoms deactivates the adjacent positions towards nucleophilic attack, but this effect is modulated by the presence of other substituents.

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxy-1,10-phenanthroline [2]

-

Reaction Setup: A pressure vessel is charged with 4,7-dichloro-1,10-phenanthroline (1 mmol), glacial acetic acid (2.5 ml), and acetic anhydride (0.5 ml).

-

Reaction Conditions: The vessel is sealed and heated to 115 °C for 4 hours.

-

Work-up and Purification: After cooling, distilled water is added to precipitate the product. The solid is filtered, washed with dichloromethane (DCM), and dried. Recrystallization from dimethyl sulfoxide (DMSO) affords the desired 7-chloro-4-hydroxy-1,10-phenanthroline.

| Reactant | Molar Ratio | Role |

| 4,7-dichloro-1,10-phenanthroline | 1 | Starting material |

| Glacial Acetic Acid | Solvent | Provides a protic reaction medium |

| Acetic Anhydride | Reagent | May act as a water scavenger or acylating agent in situ |

C. Dechlorination of 7-Chloro-4-hydroxy-1,10-phenanthroline

The final step in this pathway is the removal of the remaining chlorine atom at the 7-position. This can be achieved through various reductive dechlorination methods. Catalytic hydrogenation is a common and effective strategy.

Conceptual Protocol: Dechlorination via Catalytic Hydrogenation

-

Reaction Setup: 7-chloro-4-hydroxy-1,10-phenanthroline is dissolved in a suitable solvent such as ethanol or methanol, and a palladium-on-carbon catalyst (e.g., 10% Pd/C) is added. A base, such as sodium acetate or triethylamine, is often included to neutralize the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere (typically at balloon pressure or in a Parr hydrogenator) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Figure 1: Hydrolysis and Dechlorination Pathway.

II. Pathway 2: Classical Quinoline Synthesis Methodologies

Established quinoline syntheses, such as the Gould-Jacobs and Combes reactions, offer powerful strategies for constructing the 4-hydroxyquinoline core, which is structurally analogous to the target pyridinone ring in this compound.

A. The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline[3][4]. For the synthesis of this compound, this would conceptually involve starting with an appropriately substituted 8-aminoquinoline.

Figure 2: Conceptual Gould-Jacobs Pathway.

B. The Combes Quinoline Synthesis

The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline[5]. Adapting this to the synthesis of this compound would likely involve the reaction of 8-aminoquinoline with a suitably chosen β-dicarbonyl compound that, upon cyclization, would yield the desired 4-hydroxy-1,10-phenanthroline. The choice of the β-dicarbonyl compound is critical to achieving the correct substitution pattern.

III. Pathway 3: From 4-Amino-1,10-phenanthroline via Diazotization

This pathway leverages the versatile chemistry of diazonium salts. The synthesis of a 4-amino-1,10-phenanthroline precursor, followed by diazotization and subsequent hydrolysis, can provide a direct route to the target molecule.

A. Synthesis of 4-Amino-1,10-phenanthroline

The synthesis of 4-amino-1,10-phenanthroline can be approached through several methods, including the amination of a 4-halo-1,10-phenanthroline or the reduction of a 4-nitro-1,10-phenanthroline intermediate. The latter is often a more accessible route.

B. The Sandmeyer-type Reaction

The Sandmeyer reaction and related transformations of diazonium salts are cornerstone reactions in aromatic chemistry[6][7][8]. The conversion of an aromatic amine to a hydroxyl group proceeds via the formation of a diazonium salt, which is then hydrolyzed, often in the presence of a copper catalyst.

Conceptual Protocol: Diazotization and Hydrolysis

-

Diazotization: 4-Amino-1,10-phenanthroline is dissolved in an acidic aqueous solution (e.g., H₂SO₄ or HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the diazonium salt.

-

Hydrolysis: The solution of the diazonium salt is then gently warmed, or added to a hot aqueous solution, to promote the displacement of the diazonium group by a hydroxyl group. The presence of copper salts can catalyze this step.

-

Work-up and Purification: After the evolution of nitrogen gas ceases, the reaction mixture is neutralized and the product is extracted with a suitable organic solvent. Purification by chromatography or recrystallization yields this compound.

Figure 3: Diazotization and Hydrolysis Pathway.

IV. Pathway 4: Demethylation of a 4-Methoxy-1,10-phenanthroline Precursor

An alternative strategy involves the synthesis of a methoxy-substituted phenanthroline, followed by dealkylation to reveal the desired hydroxyl group. This approach can be advantageous if the methoxy precursor is more readily accessible than the corresponding halo- or amino-substituted analogs.

A. Synthesis of 4-Methoxy-1,10-phenanthroline

The synthesis of 4,7-dimethoxy-1,10-phenanthroline has been reported, providing a potential starting material[9]. The synthesis of the monosubstituted 4-methoxy-1,10-phenanthroline would likely follow a similar strategy, perhaps with modifications to achieve selectivity.

B. O-Demethylation

The cleavage of aryl methyl ethers is a common transformation in organic synthesis. Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) are effective for this purpose[10][11][12]. The choice of reagent depends on the presence of other functional groups in the molecule.

Conceptual Protocol: O-Demethylation with BBr₃

-

Reaction Setup: 4-Methoxy-1,10-phenanthroline is dissolved in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

-

Reaction Conditions: A solution of boron tribromide in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred until complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of water or methanol. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography or recrystallization affords this compound.

| Pathway | Key Advantages | Key Challenges |

| Hydrolysis of Halogenated Precursors | Readily available starting materials. | Achieving selective monohydrolysis; subsequent dechlorination step required. |

| Classical Quinoline Syntheses | Convergent and builds the core structure efficiently. | May require specific and potentially complex starting materials; optimization of reaction conditions. |

| Diazotization of Amino Precursor | Direct conversion of an amino group to a hydroxyl group. | Synthesis of the 4-amino precursor; handling of potentially unstable diazonium salts. |

| Demethylation of Methoxy Precursor | Methoxy group can be a useful directing group in earlier synthetic steps. | Requires an additional deprotection step; harsh reagents may be needed. |

V. Characterization of this compound

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

-

Melting Point: 214-215 °C[13]

-

Molecular Formula: C₁₂H₈N₂O[13]

-

Molecular Weight: 196.21 g/mol [13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the hydroxyl group.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show a characteristic O-H stretching vibration for the hydroxyl group.

VI. Conclusion and Future Perspectives

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The choice of the most suitable route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. The hydrolysis of a 4-halo-1,10-phenanthroline precursor represents a direct and well-documented approach. However, the exploration of classical quinoline syntheses and the functional group interconversion from an amino or methoxy group offer valuable alternative strategies for the synthetic chemist. The continued development of more efficient and selective methods for the functionalization of the 1,10-phenanthroline core will undoubtedly lead to new and improved syntheses of this important molecule and its derivatives, further expanding their utility in science and technology.

References

-

Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. PMC - NIH. [Link]

-

A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal. [Link]

-

4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. SciSpace. [Link]

-

This compound. LookChem. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central. [Link]

-

1,10-Phenanthroline. Wikipedia. [Link]

-

Gould–Jacobs reaction. Wikipedia. [Link]

-

Design and Synthesis of Novel 1,10-Phenanthroline Derivatives. ResearchGate. [Link]

-

Gould-Jacobs Reaction. Merck Index. [Link]

-

Synthesis of 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium Bromide and Its Evaluation as Antiplasmodium through Heme Polymerization Inhibitory Activity (HPIA) Assay. ResearchGate. [Link]

-

Demethylation with BBr3? ResearchGate. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

Dichlorido(4,7-dimethoxy-1,10-phenanthroline- j N,N0)zinc(II). IUCr Journals. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

This compound. PubChem. [Link]

-

A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journals. [Link]

-

Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC - NIH. [Link]

-

Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. ACS Publications. [Link]

-

O-Demethylation. Chem-Station Int. Ed.. [Link]

-

Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]

-

Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino- 1,10-phenanthrolines and Their Precursor. CORE. [Link]

-

An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. PMC - NIH. [Link]

-

Complete O‐demethylation of methoxy groups and lactonization. i: BBr3... ResearchGate. [Link]

-

Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. MDPI. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Gould Jacobs Quinoline forming reaction. Biotage. [Link]

-

Combes quinoline synthesis. Wikipedia. [Link]

-

Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. TopSCHOLAR. [Link]

-

A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. ResearchGate. [Link]

-

4,7-Dichloro-1,10-phenanthroline. PubChem. [Link]

-

DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona. [Link]

-

Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed. [Link]

- US5874547A - Diazotization of amines.

- RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLIC

Sources

- 1. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 4,7-diamino-1,10-phenanthroline G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 13. lookchem.com [lookchem.com]

Physical and chemical properties of 1,10-Phenanthrolin-4-ol

An In-depth Technical Guide to 1,10-Phenanthrolin-4-ol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 23443-31-4), a heterocyclic aromatic compound of significant interest in coordination chemistry, materials science, and drug development. As a hydroxylated derivative of the well-studied 1,10-phenanthroline, this molecule combines the classic bidentate chelating functionality of the phenanthroline core with the reactive and modifiable nature of a hydroxyl group. This document details its fundamental physicochemical characteristics, explores its synthesis and reactivity, outlines protocols for its analytical characterization, and discusses its current and potential applications for researchers, chemists, and professionals in drug discovery.

Introduction: The Significance of the Phenanthroline Scaffold

1,10-Phenanthroline and its derivatives represent a cornerstone class of N-heterocyclic ligands in chemistry.[1] Their rigid, planar structure and pre-organized nitrogen donor atoms make them exceptionally potent chelating agents for a vast array of metal ions.[2][3][4] This ability to form stable metal complexes is the foundation of their widespread use in analytical chemistry for metal ion detection, in catalysis, and in the development of novel photochemically active materials.[4]

The introduction of a hydroxyl group at the 4-position, yielding this compound, adds a critical layer of functionality. This modification not only influences the electronic properties of the aromatic system but also provides a reactive handle for further synthetic elaboration, enabling its use as a versatile building block for more complex molecular architectures, such as targeted therapeutics and specialized chemosensors.[5]

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is to define its structure and key identifiers.

Caption: Chemical structure of this compound.

Key Identifiers:

-

Chemical Name: this compound

-

Molecular Weight: 196.06 g/mol [6]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems, from solubility in reaction media to its interaction with biological membranes. The data below is a compilation from predictive models and experimental values where available.

| Property | Value | Source |

| Melting Point | 214-215 °C | [6] |

| Boiling Point | 389 °C at 760 mmHg | [6] |

| Density | 1.313 g/cm³ | [6] |

| pKa (Predicted) | 8.61 ± 0.10 | [6] |

| LogP (Predicted) | 2.48860 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Solubility Insights: While specific quantitative solubility data for this compound is not readily available, inferences can be drawn from its parent compound, 1,10-phenanthroline. The parent is soluble in organic solvents like acetone and ethanol and slightly soluble in water.[9] The presence of the hydroxyl group in this compound is expected to increase its polarity and enhance its solubility in polar solvents, particularly water, compared to the unsubstituted parent molecule, due to increased hydrogen bonding capacity.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of the core 1,10-phenanthroline structure is classically achieved via the Skraup reaction.[2] This involves the reaction of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent, such as arsenic acid or nitrobenzene.[2] The synthesis of substituted derivatives like this compound typically requires modified starting materials or multi-step synthetic routes based on this foundational chemistry.[10]

A general workflow for the synthesis of a phenanthroline core is illustrated below. The creation of the 4-ol derivative would necessitate a precursor with an appropriately positioned oxygen-containing functional group.

Caption: Conceptual workflow for Skraup synthesis of the phenanthroline core.

Core Chemical Reactivity

The reactivity of this compound is dominated by two key features: the nitrogen atoms of the phenanthroline ring system and the exocyclic hydroxyl group.

-

Coordination Chemistry: The two nitrogen atoms are positioned perfectly to act as a bidentate ligand, chelating with a wide range of transition metal ions to form stable complexes.[3][11] This is the most prominent chemical property of the phenanthroline family. The electronic properties of these complexes, and thus their applications, can be fine-tuned by substituents on the aromatic rings.[3][12]

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

-

Hydroxyl Group Reactivity: The phenolic hydroxyl group is acidic and can be deprotonated. It can also participate in reactions typical of phenols, such as etherification, esterification, or electrophilic aromatic substitution, providing a route to covalently link the phenanthroline moiety to other molecules or surfaces.

Analytical Characterization Protocols

Accurate characterization is essential for confirming the identity and purity of this compound. A multi-technique approach is standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum of 1,10-phenanthroline shows four pairs of equivalent protons resonating between 7.6 and 9.2 ppm.[13] For the 4-ol derivative, the symmetry is broken, and a more complex set of signals in the aromatic region is expected. A distinct signal for the hydroxyl proton would also be present, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will show 12 distinct signals for the aromatic carbons, confirming the molecular structure. The carbon atom attached to the hydroxyl group will be significantly shifted downfield.

Standard Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and clearly show exchangeable protons like -OH.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

-

Analysis: Integrate proton signals, determine chemical shifts, and analyze coupling patterns to assign signals to specific protons and carbons in the molecule.

Caption: Standard workflow for NMR-based structural verification.

Spectroscopic Techniques (UV-Vis and Fluorescence)

-

UV-Visible Spectroscopy: Due to its extensive conjugated aromatic system, this compound is expected to exhibit strong absorption bands in the UV region, corresponding to π-π* transitions.

-

Fluorescence Spectroscopy: Many phenanthroline derivatives are fluorescent.[5] The introduction of the electron-donating hydroxyl group may enhance the quantum yield, making it a candidate for fluorescent applications. Its fluorescence properties are often highly sensitive to the local environment and the presence of metal ions, forming the basis for its use in chemosensors.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight. The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 197.07.[14]

Applications in Research and Drug Development

The unique combination of a robust chelating unit and a reactive hydroxyl group makes this compound a valuable molecule for several advanced applications.

-

Metal Ion Sensing: The phenanthroline core is a proven scaffold for building fluorescent chemosensors.[5] Derivatization via the hydroxyl group allows for the attachment of other functionalities to create highly selective and sensitive probes for specific metal ions in biological and environmental samples.[15]

-

Bioinorganic Chemistry and Drug Development: Metal complexes of phenanthroline are known to intercalate into DNA and can exhibit nuclease activity.[3][12] The copper complex, for instance, can cleave DNA in the presence of a reducing agent. This property is being explored for the development of anti-cancer agents. The hydroxyl group on this compound could be used to attach targeting moieties to direct these complexes to specific cells or tissues.

-

Catalysis: Phenanthroline ligands are widely used in homogeneous catalysis. Metal complexes derived from this compound could serve as catalysts, with the hydroxyl group allowing for immobilization onto solid supports, facilitating catalyst recovery and reuse.

-

Materials Science: As a building block, it can be incorporated into metal-organic frameworks (MOFs) or polymers to create materials with tailored electronic or photophysical properties for applications in light-emitting devices or photovoltaics.[4]

Safety and Handling

Specific toxicity data for this compound is limited. Therefore, safety precautions should be based on the well-documented hazards of the parent compound, 1,10-phenanthroline.

-

Toxicity: 1,10-phenanthroline is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3). Animal studies indicate an oral LD50 of 132 mg/kg for rats.[16] It is a mild neurotoxin and a strong nephrotoxin.[2]

-

Environmental Hazards: The compound is very toxic to aquatic life with long-lasting effects.[17] It must be disposed of as hazardous waste, and release into the environment should be strictly avoided.

-

Handling Precautions:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and all personal contact with the substance.[17]

-

Store in a cool, dry place, locked up and away from strong oxidizing agents.

-

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential across multiple scientific disciplines. Its robust chelating ability, inherited from the phenanthroline core, combined with the versatility of its hydroxyl group, makes it an attractive building block for designing sophisticated metal complexes, targeted therapeutic agents, and sensitive analytical probes. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for unlocking its full potential in research and development.

References

- This compound - LookChem. (n.d.).

- Transition metal complexes of 1,10-phenanthroline - Wikiwand. (n.d.).

- 1,10-Phenanthroline - Wikipedia. (n.d.).

- RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. (n.d.).

- Transition metal complexes of 1,10-phenanthroline - Wikipedia. (n.d.).

- 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024, June 24).

- This compound | 23443-31-4 - ChemicalBook. (n.d.).

- A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. (n.d.).

- 1,10-Phenanthroline - Santa Cruz Biotechnology. (n.d.).

- 1 3 0 Material Safety Data Sheet. (2010, June 10).

- This compound | C12H8N2O | CID 3735617 - PubChem - NIH. (n.d.).

- 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific. (2014, March 21).

- 1,10-Phenanthroline = 99 66-71-7 - Sigma-Aldrich. (n.d.).

- Synthesis of organic salts from 1,10-phenanthroline for biological applications. (n.d.).

- 1, 10-Phenanthroline. (2015, March 19).

- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 23).

- 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. - ResearchGate. (n.d.).

- Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. (n.d.).

- 1,10-phenanthroline. (n.d.).

- Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC - NIH. (n.d.).

- One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents. (n.d.).

- 4,7-Dihydroxy-1,10-phenanthroline - Chem-Impex. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 3. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 4. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 5. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. lookchem.com [lookchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | C12H8N2O | CID 3735617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,10-phenanthroline [chemister.ru]

- 10. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. wikiwand.com [wikiwand.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. actylislab.com [actylislab.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Characterization of the 1,10-Phenanthroline Core: A Technical Guide for Researchers

Foreword: Navigating the Spectroscopic Landscape of 1,10-Phenanthroline and its Derivatives

To our fellow researchers, scientists, and drug development professionals, this guide is designed to be a comprehensive resource on the spectroscopic characterization of the 1,10-phenanthroline scaffold. It is important to note at the outset that despite a thorough review of scientific literature, detailed experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Ultraviolet-Visible - UV-Vis) for 1,10-phenanthrolin-4-ol remains elusive.

In light of this, we have pivoted the focus of this whitepaper to its parent compound, the extensively studied 1,10-phenanthroline . By providing an in-depth analysis of its spectroscopic properties, we aim to equip you with the foundational knowledge and technical insights necessary to interpret the spectra of its derivatives. The principles and data presented herein for 1,10-phenanthroline will serve as a robust baseline, from which the influence of substituents, such as the hydroxyl group in this compound, can be predicted and understood.

This guide is structured to provide not just data, but a causal understanding of the spectroscopic techniques and the interpretation of the resulting spectra, in line with our commitment to scientific integrity and expertise.

Introduction to 1,10-Phenanthroline: A Versatile Ligand in Science

1,10-Phenanthroline is a heterocyclic organic compound with a rigid, planar structure, making it an exceptional chelating agent for a variety of metal ions[1]. This property has led to its widespread use in numerous scientific disciplines, including coordination chemistry, analytical chemistry, and biochemistry[1][2]. Its derivatives are of significant interest in drug development, materials science, and as catalysts. Understanding the core spectroscopic signature of the 1,10-phenanthroline framework is therefore of paramount importance for the characterization of its myriad derivatives and metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,10-phenanthroline, both ¹H and ¹³C NMR provide a detailed picture of its symmetric nature.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1,10-phenanthroline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

-

¹³C NMR: Acquire proton-decoupled spectra. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

¹H NMR Spectral Analysis of 1,10-Phenanthroline

The ¹H NMR spectrum of 1,10-phenanthroline is characterized by its symmetry, resulting in four distinct signals for the eight aromatic protons.

| Proton(s) | Chemical Shift (ppm) in CDCl₃ | Multiplicity | Coupling Constants (Hz) |

| H-2, H-9 | ~9.18 | Doublet of doublets (dd) | J = 4.3, 1.8 |

| H-4, H-7 | ~8.20 | Doublet of doublets (dd) | J = 8.1, 1.8 |

| H-3, H-8 | ~7.58 | Doublet of doublets (dd) | J = 8.1, 4.3 |

| H-5, H-6 | ~8.22 | Singlet | - |

Data sourced from ChemicalBook.

Interpretation:

-

The downfield chemical shifts of all protons are indicative of their location on an electron-deficient aromatic system.

-

The protons adjacent to the nitrogen atoms (H-2, H-9) are the most deshielded due to the inductive effect of the nitrogen.

-

The coupling constants are characteristic of ortho and meta couplings in aromatic systems.

Expected Influence of a 4-OH Group: The introduction of an electron-donating hydroxyl group at the 4-position would be expected to cause an upfield shift of the signals for the protons on the same ring, particularly H-3 and H-5. The hydroxyl proton itself would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

¹³C NMR Spectral Analysis of 1,10-Phenanthroline

The symmetry of 1,10-phenanthroline is also evident in its ¹³C NMR spectrum, which displays six signals for the twelve carbon atoms.

| Carbon(s) | Chemical Shift (ppm) in CDCl₃ |

| C-2, C-9 | ~150.5 |

| C-4, C-7 | ~136.5 |

| C-10a, C-10b | ~145.8 |

| C-5, C-6 | ~129.0 |

| C-3, C-8 | ~126.8 |

| C-4a, C-6a | ~123.5 |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. The values presented are typical representations.

Interpretation:

-

The carbons directly bonded to the nitrogen atoms (C-2, C-9) and the quaternary carbons at the ring junctions (C-10a, C-10b) are the most downfield.

-

The remaining carbons resonate in the expected region for aromatic carbons.

Expected Influence of a 4-OH Group: The hydroxyl group would cause a significant downfield shift for the carbon it is attached to (C-4) and would also influence the chemical shifts of the other carbons in the same ring.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and bonding within a molecule.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount of 1,10-phenanthroline with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Record the spectrum typically in the range of 4000-400 cm⁻¹.

IR Spectral Analysis of 1,10-Phenanthroline

The IR spectrum of 1,10-phenanthroline is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| 850-700 | C-H out-of-plane bending |

Interpretation:

-

The bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring system.

-

The C-H out-of-plane bending bands can provide information about the substitution pattern of the aromatic rings.

Expected Influence of a 4-OH Group: The most significant change in the IR spectrum of this compound would be the appearance of a broad absorption band in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. A C-O stretching band would also be expected to appear in the 1260-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of 1,10-phenanthroline in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Use a quartz cuvette for the measurement.

Data Acquisition:

-

Instrument: A UV-Vis spectrophotometer.

-

Analysis: Scan the absorbance of the solution across the UV and visible range (typically 200-800 nm).

UV-Vis Spectral Analysis of 1,10-Phenanthroline

The UV-Vis spectrum of 1,10-phenanthroline in ethanol typically shows two main absorption bands.

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~230 | ~35,000 | π → π |

| ~265 | ~28,000 | π → π |

Data sourced from AAT Bioquest.[3]

Interpretation:

-

The intense absorption bands are attributed to π → π* transitions within the conjugated aromatic system.

Expected Influence of a 4-OH Group: The hydroxyl group, being an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima and potentially an increase in the molar absorptivity (hyperchromic effect). This is due to the extension of the conjugated system by the lone pairs of electrons on the oxygen atom.

Visualization of Key Concepts

Molecular Structure and Numbering of 1,10-Phenanthroline

Caption: IUPAC numbering of the 1,10-phenanthroline core structure.

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic characterization of 1,10-phenanthroline.

Conclusion

References

-

Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC - NIH.[Link]

-

Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. MDPI.[Link]

-

Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. MDPI.[Link]

-

1,10-phenanthroline: Chemical properties, applications, and future prospects. Novascience Publishers.[Link]

-

Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. ResearchGate.[Link]

-

Spectrophotometric determination of iron in highly alkaline solution with 4-hydroxy-1,10-phenanthroline. PubMed.[Link]

-

(A) UV–Vis spectra of pure 1,10-phenanthroline and the mixture of... ResearchGate.[Link]

-

A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. ResearchGate.[Link]

-

Computational Investigations on IR, UV-VIS and NMR Spectra of Copper(II) Phenanthroline Complexes with DFT Method. SciSpace.[Link]

-

(PDF) UV-VIS spectrum of the 1,10-phenanthroline- ethylmagnesium bromide complex. An experimental and computational study. ResearchGate.[Link]

Sources

An In-Depth Technical Guide to 1,10-Phenanthrolin-4-ol: Molecular Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives are a cornerstone in the fields of coordination chemistry, analytical science, and drug discovery. Their rigid, planar structure and potent chelating properties make them exceptional ligands for a wide array of metal ions. This guide focuses on a specific derivative, 1,10-Phenanthrolin-4-ol, providing a comprehensive overview of its fundamental chemical properties, synthesis, and burgeoning applications. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental designs.

Core Molecular and Physical Properties

This compound, a hydroxylated derivative of the parent 1,10-phenanthroline, exhibits distinct physicochemical properties that influence its reactivity and potential applications. The introduction of a hydroxyl group at the 4-position alters the electronic landscape of the phenanthroline ring system, impacting its coordination behavior and biological activity.

| Property | Value | Source |

| Chemical Formula | C₁₂H₈N₂O | [1] |

| Molecular Weight | 196.21 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 117°C (anhydrous) | [1] |

| Solubility | Soluble in water and various organic solvents (e.g., ethanol, acetone) | [1] |

Synthesis of 1,10-Phenanthroline Derivatives: A Methodological Overview

Experimental Protocol: Synthesis of 1,10-Phenanthroline-mono-N-oxides

This protocol is based on the synthesis of N-oxide derivatives of 1,10-phenanthroline and serves as a foundational method that can be conceptually adapted for other derivatives.[2]

Materials:

-

1,10-Phenanthroline derivative (substrate)

-

Sulfuric acid (small amounts)

-

Peroxomonosulfate (PMS) (solid)

-

2 M NaOH solution

-

Chloroform

-

Deionized water

Procedure:

-

Prepare a ~15 mM aqueous solution of the 1,10-phenanthroline substrate.

-

Add a small amount of sulfuric acid to the solution to increase substrate solubility and maintain a slightly acidic pH of approximately 2. This acidic environment is crucial to prevent di-N-oxidation.[2]

-

Add approximately 1.1-1.2 equivalents of solid PMS to the solution.

-

Stir the reaction mixture at 60°C. The reaction time can vary from 2 to 38 hours, depending on the specific substituents on the phenanthroline ring.[2]

-

Monitor the reaction for the complete consumption of the substrate. This can be confirmed using techniques such as 1D and 2D NMR spectroscopy and mass spectrometry.[2]

-

Upon reaction completion, add a 2 M NaOH solution to the mixture to adjust the pH to between 9 and 10. This will typically result in a deep orange coloration of the solution.[2]

-

Extract the product from the aqueous solution using an appropriate amount of chloroform.

-

Remove the chloroform under reduced pressure using a rotary evaporator to obtain the solid product. The color of the final product can range from yellow to purple.[2]

Causality Behind Experimental Choices:

-

Acidic Conditions (pH ~2): The use of a slightly acidic medium is a key control parameter. It protonates one of the nitrogen atoms, rendering it less susceptible to oxidation and thereby favoring the formation of the mono-N-oxide derivative over the di-N-oxide.

-

Peroxomonosulfate (PMS) as Oxidant: PMS is considered a "green" oxidant, as its decomposition products are environmentally benign sulfates. This aligns with modern principles of sustainable chemistry.

-

pH Adjustment for Extraction: Raising the pH to basic conditions deprotonates any remaining acidic species and ensures the neutral N-oxide product is readily extracted into the organic phase (chloroform).

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the general spectroscopic features of the 1,10-phenanthroline core are well-documented and provide a basis for characterization.

-

UV-Vis Spectroscopy: 1,10-phenanthroline exhibits a characteristic absorbance peak at 232 nm.[3] The introduction of a hydroxyl group at the 4-position is expected to cause a bathochromic (red) shift in the absorption spectrum due to the auxochromic effect of the -OH group. Computational studies on the parent compound have shown electronic transitions of the n to π* and π to π* type.[4]

-

NMR Spectroscopy: The conversion of a 1,10-phenanthroline derivative to its corresponding N-oxide can be quantitatively confirmed by 1D ¹H and ¹³C NMR, as well as 2D correlation techniques.[2] These methods are essential for elucidating the precise structure of the synthesized compound.

Applications in Research and Drug Development

The versatile chemical nature of 1,10-phenanthroline and its derivatives has led to their widespread use in various scientific domains.

Coordination Chemistry and Materials Science

1,10-phenanthroline is a powerful bidentate ligand, forming stable complexes with a multitude of metal ions. These complexes often exhibit unique photophysical and electrochemical properties. In materials science, these compounds are utilized in the synthesis of metal-organic frameworks (MOFs) and photosensitive materials, which have promising applications in gas adsorption, separation, and catalysis.[1] The hydroxyl group in this compound can further participate in coordination or act as a site for further functionalization.

Caption: General workflow for the synthesis and characterization of 1,10-phenanthroline derivatives.

Drug Development and Biological Activity

Derivatives of 1,10-phenanthroline have shown significant potential in drug development, exhibiting anticancer and antibacterial activities.[1][5] Metal-phenanthroline complexes, in particular, have been a major focus of research. The coordination of metal ions to the phenanthroline scaffold can enhance the biological activity of the parent molecule.[6]

-

Anticancer Activity: Some compounds containing the 1,10-phenanthroline structure have demonstrated anticancer properties.[1] For instance, certain derivatives have been shown to inhibit colorectal cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[5]

-

Antibacterial Activity: 1,10-phenanthroline itself exhibits broad-spectrum in vitro antimicrobial activity.[7] The formation of metal complexes can further modulate and enhance this activity.

The mechanism of biological action is often attributed to the ability of the planar phenanthroline ring to intercalate with DNA. Additionally, metal complexes can participate in redox reactions, generating reactive oxygen species that can damage cellular components. The hydroxyl group of this compound could potentially modulate these interactions and the overall biological effect.

Caption: Putative mechanism of anticancer action for some phenanthroline derivatives.

Conclusion and Future Perspectives

This compound is a molecule of significant interest, building upon the rich chemical and biological landscape of its parent compound. While specific, in-depth experimental data for this particular derivative remains somewhat limited in publicly accessible literature, the established chemistry of the 1,10-phenanthroline scaffold provides a strong foundation for its exploration. Future research should focus on elucidating the detailed synthesis, comprehensive spectroscopic characterization, and specific biological activities of this compound. Such studies will undoubtedly unlock its full potential in coordination chemistry, materials science, and the development of novel therapeutic agents. The insights provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of investigation.

References

-

Najóczki, F., Szabó, M., Lihi, N., Udvardy, A., & Fábián, I. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 26(12), 3632. [Link]

-

Rakhman, K. A., Jayali, A. M., Abdjan, M. I., Ahmad, A. U., & Putra, C. A. R. (2018). 4-1-10-Phenanthroline-as-Anti-Radiation. Global Journal of Science Frontier Research: B Chemistry, 18(3), 1-6. [Link]

-

Transition metal complexes of 1,10-phenanthroline. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Wang, Y., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][2][7] phenanthroline derivative for the treatment of colorectal cancer. ResearchGate. [Link]

-

Gebreyohannes, B. G., Chebude, Y., & Raju, V. J. T. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1-8. [Link]

-

Schäfer, B., et al. (2015). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. ResearchGate. [Link]

-

Crystal structure and nuclease activity of mono(1,10-phenanthroline) copper complex. (2005). PubMed. [Link]

-

Deegan, C., et al. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters, 247(2), 224-233. [Link]

-

Viganor, L., et al. (2016). The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. Current Topics in Medicinal Chemistry, 16(29), 3476-3491. [Link]

-

1,10-Phenanthroline as Anti-Radiation UV Agent: Spectrophotometry Analysis and Modeling. (2018). Global Journals. [Link]

-

Multifunctional O-phenanthroline silver(I) complexes for antitumor activity against colorectal adenocarcinoma cells and antimicrobial properties by multiple mechanisms. (2023). PubMed. [Link]

-

Synthesis and Characterization of Mixed 1,10- Phenanthroline and Penicillin G Procaine Metal (II) Complexes. (2021). Chemistry Research Journal, 6(5), 108-114. [Link]

-

Synthesis of some 1,10-Phenanthroline Derivatives. (1985). Zenodo. [Link]

-

1,10-Phenanthroline. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Hydrazylpyridine salicylaldehyde-copper(II)-1,10-phenanthroline complexes as potential anticancer agents. (2023). RSC Publishing. [Link]

-

1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Iron(III) Complex of 1,10-Phenanthroline. (2021). International Journal of Advanced Academic Research, 7(8), 84-93. [Link]

-

1H-imidazo[4,5-f][2][7]phenanthroline Complexes. (n.d.). MDPI. [Link]

-

1,10-Phenanthroline. (n.d.). PubChem. [Link]

-

EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. (n.d.). University of Tennessee at Chattanooga. [Link]

-

Luminescent 1,10-Phenanthroline -Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties. (2022). Semantic Scholar. [Link]

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Michigan State University. [Link]

-

Electronic Supplementary Information. (2017). The Royal Society of Chemistry. [Link]

Sources

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journalirjpac.com [journalirjpac.com]

The Ascent of a Ligand: A Technical Guide to the Discovery and Evolution of Substituted Phenanthrolines

Abstract

1,10-Phenanthroline, a simple heterocyclic scaffold, has risen from a laboratory curiosity to a cornerstone of modern coordination chemistry. Its rigid, planar structure and potent chelating ability have made it a versatile platform for the development of a vast and diverse family of substituted derivatives. This in-depth technical guide charts the historical journey of substituted phenanthrolines, from their initial discovery to their current status as indispensable tools in catalysis, medicine, and materials science. We will explore the evolution of synthetic strategies that have enabled the precise functionalization of the phenanthroline core, delve into the rich coordination chemistry dictated by the electronic and steric nature of various substituents, and highlight key applications that underscore their transformative impact on scientific research and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable class of ligands.

Introduction: The Enduring Appeal of the Phenanthroline Core

1,10-Phenanthroline (phen) is a bicyclic aromatic organic compound that has captivated chemists for over a century.[1] Its two nitrogen atoms, strategically positioned for bidentate coordination, form stable five-membered chelate rings with a wide array of metal ions.[2][3] This inherent stability, coupled with its rigid and planar geometry, provides a robust framework for the construction of well-defined metal complexes with unique photophysical and electrochemical properties.[3][4] The true power of phenanthroline, however, lies in its susceptibility to substitution. The eight available carbon positions on the phenanthroline backbone offer a remarkable playground for synthetic chemists to tailor the ligand's properties with surgical precision.[4][5] By introducing various functional groups, researchers can modulate steric hindrance, electronic character, solubility, and chirality, thereby fine-tuning the behavior of the resulting metal complexes for specific applications.[2][6]

This guide will navigate the key milestones in the discovery and development of substituted phenanthrolines, providing a detailed exploration of their synthesis, coordination chemistry, and diverse applications.

A Historical Perspective: From Discovery to a Nobel Prize-Winning Legacy

The story of phenanthroline and its derivatives is one of steady progress, punctuated by discoveries that have opened up new avenues of research.

-

Late 19th Century: The parent 1,10-phenanthroline molecule was first synthesized, laying the groundwork for future investigations.[7]

-

Early 20th Century: The coordination chemistry of phenanthroline began to be explored, with the discovery of its ability to form intensely colored complexes with metal ions like iron(II), leading to the development of the well-known ferroin indicator.[1][6]

-

Mid-20th Century: The first substituted phenanthrolines, such as 5-nitro-1,10-phenanthroline, were prepared, marking the beginning of a systematic effort to modify the ligand's properties.[1] Seminal work in the 1950s led to the synthesis of key derivatives that would become workhorses in coordination chemistry.[4][8][9]

-

The Rise of Sterically Hindered Phenanthrolines: The synthesis of neocuproine (2,9-dimethyl-1,10-phenanthroline) and bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) in the mid-20th century was a pivotal moment.[7][10][11] The methyl groups at the 2 and 9 positions introduce significant steric bulk around the nitrogen donors, profoundly influencing the coordination geometry and reactivity of their metal complexes.[6][7] This steric hindrance proved crucial for stabilizing specific oxidation states, such as copper(I), and for the construction of unique supramolecular architectures.[7][12]

-

Nobel Recognition: The profound impact of substituted phenanthrolines on supramolecular chemistry was recognized with the 2016 Nobel Prize in Chemistry awarded to Jean-Pierre Sauvage for his work on the design and synthesis of molecular machines, including catenanes and rotaxanes, which heavily relied on the templating effect of copper(I) complexes with substituted phenanthroline ligands.[4][5][13]

The Synthetic Toolkit: Mastering the Functionalization of the Phenanthroline Scaffold

The ability to introduce a wide variety of functional groups at specific positions on the phenanthroline ring is central to its utility. Over the years, a diverse array of synthetic strategies has been developed to achieve this.[4][5]

Classical Approaches: Building the Core

The traditional synthesis of the 1,10-phenanthroline core itself often involves the Skraup reaction or the Doebner-von Miller reaction .[7][14] These methods typically involve the condensation of an aromatic amine with glycerol or an α,β-unsaturated carbonyl compound in the presence of an acid and an oxidizing agent.[7][14] While effective for the parent ligand, these harsh conditions are often incompatible with sensitive functional groups, necessitating the development of more versatile post-functionalization strategies.

Modern Synthetic Strategies for Substituted Phenanthrolines

A comprehensive review of synthetic strategies reveals a toolbox of reactions that allow for the precise modification of the phenanthroline backbone.[4][5]

| Synthetic Strategy | Description | Key Positions Functionalized |

| Friedländer Annulation | Condensation of an o-aminoaryl ketone or aldehyde with a compound containing an α-methylene ketone.[2][15] | 2, 3, 8, 9 |

| Metal-Catalyzed Cross-Coupling | Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions on halogenated phenanthrolines.[2][16][17] | All positions |

| Direct C-H Functionalization | Direct introduction of functional groups onto the C-H bonds of the phenanthroline ring.[18] | 2, 9 |

| Nucleophilic Aromatic Substitution | Displacement of leaving groups (e.g., halogens) with nucleophiles.[19] | 4, 7 |

| Oxidation and Subsequent Functionalization | Oxidation of the phenanthroline core to a dione, followed by further reactions.[14] | 5, 6 |

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling for 3,8-Disubstituted Phenanthrolines

This protocol describes a typical procedure for the introduction of alkyne functionalities at the 3 and 8 positions of the phenanthroline core, a key step in the synthesis of rigid, extended ligands.[17]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3,8-dibromo-1,10-phenanthroline (1.0 eq), [PdCl₂(PPh₃)₂] (0.05 eq), and CuI (0.1 eq).

-

Solvent and Reagents: Add anhydrous DMF and diisopropylamine.

-

Addition of Alkyne: Add the terminal alkyne (2.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-